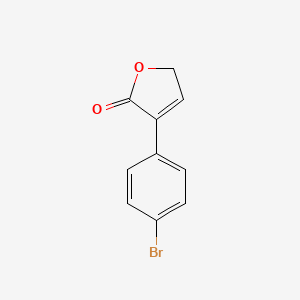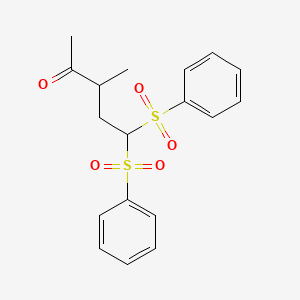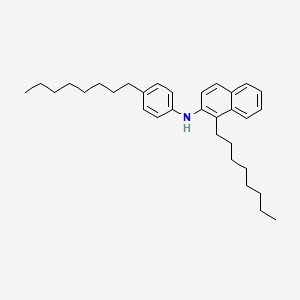
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C32H45N This compound is characterized by its naphthalene core substituted with octyl and octylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with octyl bromide and 4-octylphenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-Octyl-N-(4-octylphenyl)naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
N-Phenylnaphthalen-1-amine: An aromatic amine with a similar naphthalene core but different substituents.
N-(4-Octylphenyl)-1-naphthalenamine: A compound with a similar structure but different alkyl chain lengths.
Uniqueness: 1-Octyl-N-(4-octylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chains enhance its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90375-86-3 |
|---|---|
Formule moléculaire |
C32H45N |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
1-octyl-N-(4-octylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C32H45N/c1-3-5-7-9-11-13-17-27-21-24-29(25-22-27)33-32-26-23-28-18-15-16-19-30(28)31(32)20-14-12-10-8-6-4-2/h15-16,18-19,21-26,33H,3-14,17,20H2,1-2H3 |
Clé InChI |
GLEAJEPGOSMZLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
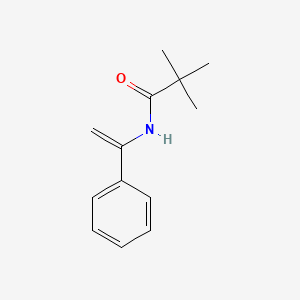
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
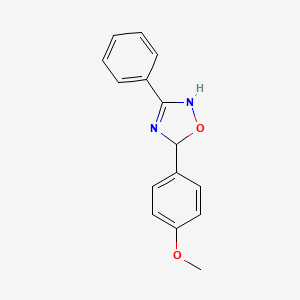
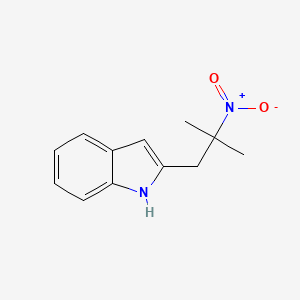
![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
